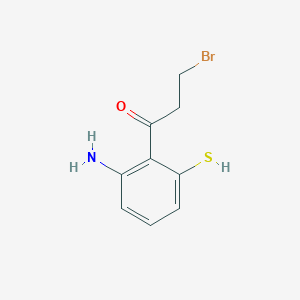

1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one

Description

1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one is a brominated aromatic ketone featuring a unique substitution pattern: an amino group (-NH₂) and a mercapto group (-SH) at the 2- and 6-positions of the phenyl ring, respectively, and a brominated propanone chain. Its reactivity is influenced by the thiol group’s nucleophilicity and the bromine atom’s susceptibility to substitution reactions .

Properties

Molecular Formula |

C9H10BrNOS |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

1-(2-amino-6-sulfanylphenyl)-3-bromopropan-1-one |

InChI |

InChI=1S/C9H10BrNOS/c10-5-4-7(12)9-6(11)2-1-3-8(9)13/h1-3,13H,4-5,11H2 |

InChI Key |

QIDNVFPQGFADGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S)C(=O)CCBr)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one typically involves the reaction of 2-amino-6-mercaptophenol with 3-bromopropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromopropanone moiety can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related brominated aromatic ketones or amines:

Key Observations :

- Electron Effects: The amino and mercapto groups in the target compound enhance electron density on the phenyl ring, contrasting with the electron-withdrawing sulfonyl group in the indole derivative .

- Steric and Conformational Factors: The bromine in the target compound’s propanone chain introduces steric hindrance, whereas the α,β-unsaturated ketone in the chalcone () allows for conjugation, altering UV-Vis absorption and reactivity .

- Chirality : (S)-1-Bromo-3-phenylpropan-2-amine () highlights the role of stereochemistry in biological activity, a feature absent in the target compound .

Physicochemical Properties

- Solubility: The target compound’s thiol and amino groups likely improve water solubility compared to the sulfonyl-protected indole derivative (), which is more lipophilic .

- Thermal Stability : Chalcones with conjugated systems () exhibit higher thermal stability due to resonance stabilization, whereas the target compound’s stability may depend on thiol oxidation susceptibility .

Biological Activity

1-(2-Amino-6-mercaptophenyl)-3-bromopropan-1-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an amino group, a mercapto group, and a bromopropanone moiety. These functional groups are believed to contribute to the compound's biological activity, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃BrN₂OS, with a molecular weight of approximately 260.15 g/mol. The presence of the amino and mercapto groups allows for potential interactions with various biological macromolecules, influencing numerous biochemical pathways.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . This suggests its potential application in treating infections caused by bacteria and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic processes.

Anticancer Potential

Research has also pointed towards the anticancer properties of this compound. Initial findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent. The interactions of the amino and mercapto groups with cellular targets could lead to significant biological effects, particularly in inhibiting tumor growth.

The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, enhancing its reactivity and interaction with target sites.

- Redox Reactions : The mercapto group may participate in redox reactions, contributing to its biological activity by modulating oxidative stress within cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-1-one | C₁₁H₁₃BrN₂OS | Exhibits antimicrobial effects |

| 1-(3-Amino-2-mercaptophenyl)-3-bromopropan-1-one | C₁₁H₁₃BrN₂OS | Different position of amino and mercapto groups |

| 1-(2-Amino-6-methylthio)phenylpropan-1-one | C₁₁H₁₃N₂OS | Unique methylthio group affecting reactivity |

The structural diversity among these compounds highlights the potential for varied reactivity and biological activity based on functional group positioning and type.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Study : A study reported that this compound demonstrated significant antibacterial activity against several strains of bacteria, indicating its potential as a new antimicrobial agent .

- Cytotoxicity Assay : In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia), with IC50 values comparable to established chemotherapeutics .

- Mechanistic Insights : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells via caspase activation, suggesting a mechanism that warrants further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.